2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid
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Overview
Description
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursorsFor example, the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) in the mixed anhydride method is a known approach .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect amino acids during peptide synthesis, preventing unwanted reactions. The dioxothietan moiety may interact with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid is unique due to its combination of the Fmoc protective group and the dioxothietan moiety. This combination allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable in specialized applications.
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-18(23)9-20(11-28(25,26)12-20)21-19(24)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYDFIYQFXYTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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